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molecular formula C16H16FN5 B8491873 Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-

Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-

Cat. No. B8491873
M. Wt: 297.33 g/mol
InChI Key: ISJUZYUIXPVLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122546B2

Procedure details

A mixture of 6-chloro-3-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-4-propyl-pyridazine (55.3 mg, 0.17 mmol), K2CO3 (30 mg) and Pd—C (10%, 6 mg) in ethanol is stirred at room temperature under H2 (H2 balloon) over night. After filtration, the solvent is removed and the residue is purified by PTLC to give the title compound. 1H NMR (CDCl3) 9.01 (d, 1H), 8.18 (dd, 1H), 7.26 (d, 1H), 7.15 (s, 1H), 7.10 (s, 1H), 6.82 (dd, 1H), 6.28 (s, 2H), 2.62 (t, 2H0, 1.47–1.60 (m, 2H), 0.83 (t, 3H).
Name
6-chloro-3-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-4-propyl-pyridazine
Quantity
55.3 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([CH2:8][N:9]2[CH:13]=[CH:12][N:11]=[C:10]2[C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=2)=[C:4]([CH2:21][CH2:22][CH3:23])[CH:3]=1.C([O-])([O-])=O.[K+].[K+]>C(O)C.[Pd]>[F:20][C:16]1[N:15]=[C:14]([C:10]2[N:9]([CH2:8][C:5]3[N:6]=[N:7][CH:2]=[CH:3][C:4]=3[CH2:21][CH2:22][CH3:23])[CH:13]=[CH:12][N:11]=2)[CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
6-chloro-3-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-4-propyl-pyridazine
Quantity
55.3 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)CN1C(=NC=C1)C1=NC(=CC=C1)F)CCC
Name
Quantity
30 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
6 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature under H2 (H2 balloon) over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by PTLC

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)C=1N(C=CN1)CC=1N=NC=CC1CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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